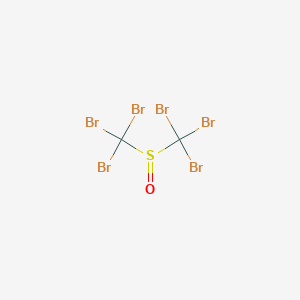

Bis-tribromomethyl sulfoxide

Description

Bis-tribromomethyl sulfoxide (CBr₃)₂SO is a brominated organosulfur compound characterized by two tribromomethyl groups attached to a sulfoxide functional group. Sulfoxides are known for their chirality, polarity, and applications in pharmaceuticals, agrochemicals, and materials science. The tribromomethyl substituents likely enhance its lipophilicity and thermal stability, making it relevant in flame retardants or bioactive molecules.

Properties

CAS No. |

14604-61-6 |

|---|---|

Molecular Formula |

C2Br6OS |

Molecular Weight |

551.5 g/mol |

IUPAC Name |

tribromo(tribromomethylsulfinyl)methane |

InChI |

InChI=1S/C2Br6OS/c3-1(4,5)10(9)2(6,7)8 |

InChI Key |

IMXXWWGWTMVZBZ-UHFFFAOYSA-N |

SMILES |

C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |

Canonical SMILES |

C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |

Other CAS No. |

14604-61-6 |

Synonyms |

Bis(tribromomethyl) sulfoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Sulfoxide and Sulfone Derivatives

| Property | Sulfoxide (e.g., 6e) | Sulfone (e.g., 7e) |

|---|---|---|

| SIRT2 IC₅₀ (µM) | 15.68 | Lower (undisclosed) |

| Hydrogen Bonding | Moderate | Stronger |

| Oxidation State | S=O | S=O₂ |

Comparison with Dimethyl Sulfoxide (DMSO)

DMSO (C₂H₆OS) is a widely used solvent and cryoprotectant. Key differences include:

- Solubility Enhancement : DMSO increases aqueous solubility of hydrophobic compounds (e.g., quinine) by ~2-fold. In contrast, synthetic sulfoxide 3 (structurally distinct from (CBr₃)₂SO) improves solubility up to 10-fold, suggesting substituent-dependent efficacy.

- Environmental Behavior : DMSO’s high boiling point (189°C) enables >98% removal via condensation-washing in industrial settings. Bis-tribromomethyl sulfoxide’s higher molecular weight and bromine content may alter its volatility and environmental persistence.

Table 2: Physical and Functional Properties

| Property | Bis-tribromomethyl Sulfoxide | DMSO |

|---|---|---|

| Boiling Point | Likely >200°C (estimated) | 189°C |

| Solubility Enhancement | Not studied | 2–10-fold |

| Environmental Removal | Unknown | >98% efficiency |

Bioactivity vs. Other Organosulfur Compounds

- Phenothiazine Derivatives: Trimeprazine sulfoxide (a phenothiazine analog) demonstrates CNS activity, but its mechanism differs from brominated sulfoxides due to aromatic ring interactions. The tribromomethyl groups in (CBr₃)₂SO may confer unique halogen bonding or steric effects.

- Synthetic Applications : Chiral sulfoxides like (CBr₃)₂SO could serve as catalysts or intermediates. For example, gram-scale sulfenylation reactions achieve 97% yield and 90% enantiomeric excess (ee) with sulfides, but sulfoxides may require tailored conditions.

Q & A

Q. What are the key physicochemical properties of DMSO critical for experimental design?

DMSO exhibits a melting point of 18.4°C, boiling point of 189°C, density of 1.103 kg/L, and refractive index of 1.477 (20/D). These properties influence its use as a high-boiling solvent in reactions requiring elevated temperatures and as a cryoprotectant in low-temperature studies. Its hygroscopic nature (water content ≤0.04%) and high purity (≥99.9% by GC) make it suitable for trace analysis in headspace GC .

Q. What safety protocols are essential when handling DMSO in laboratory settings?

- PPE: Wear nitrile gloves, lab coats, and eye protection (safety goggles) to prevent skin penetration and ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point: 87°C) .

- Storage: Keep in airtight containers away from light and heat sources to prevent decomposition .

- First Aid: For skin contact, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Q. How is DMSO utilized as a solvent or reagent in organic synthesis?

DMSO serves as a polar aprotic solvent for SN2 reactions and as a mild oxidant in Swern oxidations. It can act as a synthon, donating methyl (Me) or sulfonyl (SO2Me) groups in transition metal-catalyzed reactions. For example, in Pd-catalyzed couplings, DMSO enhances reaction efficiency by stabilizing intermediates .

Advanced Research Questions

Q. How can researchers optimize DMSO's solvent properties for challenging synthetic reactions?

- Purity: Use GC-grade DMSO (≥99.9%) to avoid trace impurities interfering with catalysis .

- Co-solvents: Mix with low-polarity solvents (e.g., toluene) to balance solubility and reactivity .

- Temperature Control: Leverage its high boiling point (189°C) for reflux conditions while monitoring thermal stability to prevent decomposition .

Q. What methodologies are effective in analyzing sulfoxide formation and stability in DMSO-containing systems?

Fourier-transform infrared spectroscopy (FTIR) with attenuated total reflectance (ATR) can quantify sulfoxide indices (e.g., S=O stretching at 1040–1060 cm⁻¹). A sensitivity index (SI) combining slope analysis of oxidative aging data and coefficient of variation (CV) improves reproducibility in tracking sulfoxide degradation .

Q. How can contradictions in literature regarding DMSO's biological effects be resolved?

- Dose-Response Studies: Systematically vary DMSO concentrations (e.g., 0.1–10% v/v) in cell culture to distinguish solvent toxicity from experimental effects .

- Controlled Variables: Document batch-specific impurities (e.g., water content) that may alter outcomes .

- Comparative Models: Use in vitro (e.g., human keratinocytes) and in vivo (e.g., rodent) models to validate findings .

Q. What considerations are necessary when using DMSO as a solvent in spectroscopic characterization of metal complexes?

- Solubility: DMSO dissolves hydrophilic metal complexes (e.g., Sn(II)-Schiff base adducts) but may interfere with NMR/UV-Vis due to its high polarity. Use deuterated DMSO (DMSO-d6) for NMR to avoid proton interference .

- Conductivity: Measure molar conductance (e.g., 14–21 mho cm²/mol for non-electrolytic complexes) to confirm charge neutrality .

Q. How does DMSO enhance extraction efficiency in biomass processing for biofuel research?

DMSO selectively extracts xylan from delignified corn stover with minimal structural degradation compared to NaOH. Optimize extraction by:

- Temperature: 50–60°C for 24 hours to maximize yield.

- Post-Extraction Analysis: Use size-exclusion chromatography (SEC) to assess xylan polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.